molecular formula C13H17FO B8078696 1-Fluoro-2-hept-6-enoxybenzene

1-Fluoro-2-hept-6-enoxybenzene

Cat. No.: B8078696
M. Wt: 208.27 g/mol
InChI Key: AAQBJALWEIVAKL-UHFFFAOYSA-N
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Description

1-Fluoro-2-hept-6-enoxybenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a fluorine atom at position 1 and a hept-6-enoxy group (CH₂=CH(CH₂)₄O-) at position 2. The hept-6-enoxy moiety introduces an unsaturated hydrocarbon chain, which confers unique reactivity and physicochemical properties, such as increased susceptibility to oxidation or polymerization due to the terminal alkene .

Properties

IUPAC Name

1-fluoro-2-hept-6-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h2,6-7,9-10H,1,3-5,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBJALWEIVAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring significantly influences electronic and steric properties. For example:

  • 1-Fluoro-4-(1-phenyl-2-(p-tolyl)but-1-en-1-yl)benzene (): Features a fluoro group at position 1 and a bulky alkenyl-boronate substituent at position 4. The electron-withdrawing fluorine atom deactivates the ring, directing electrophilic reactions to meta/para positions, while the alkenyl group enhances reactivity in cross-coupling reactions .
  • 1,2-Dimethoxy-3-ethoxy-6-fluorobenzene (): Demonstrates how substituent positioning (methoxy, ethoxy, fluoro) alters solubility and boiling points. The ortho-fluoro and alkoxy groups create steric hindrance, reducing reactivity compared to para-substituted analogs .

Table 1: Substituent Effects on Reactivity

Compound Substituent Positions Key Reactivity Traits Reference
1-Fluoro-2-hept-6-enoxybenzene 1-F, 2-O-hept-6-enyl Alkene-enabled polymerization; EWG effects Inferred
1-Fluoro-4-(alkenyl)benzene 1-F, 4-alkenyl Pd-catalyzed cross-coupling
1,2-Dimethoxy-3-ethoxy-6-fluorobenzene 1,2,3,6-substituents Steric hindrance limits electrophilic substitution

Alkoxy Chain Length and Unsaturation

The hept-6-enoxy group distinguishes this compound from shorter or saturated chains:

  • Etofenprox (): Contains a phenoxybenzene core with a branched ethoxypropoxy chain. The shorter chain increases volatility but reduces lipophilicity compared to hept-6-enoxy .
  • Ethyl 5-bromo-2-fluorobenzoate (): An ester with a bromo-fluoro substitution pattern. The ester group offers hydrolytic stability, whereas the hept-6-enoxy ether may undergo acid-catalyzed cleavage .

Table 2: Chain Properties and Applications

Compound Chain Type Key Property Application Insight
This compound Unsaturated C7 ether High lipophilicity; polymerizable Potential agrochemical intermediate
Etofenprox Branched C3 ether Moderate volatility Pyrethroid insecticide
Ethyl 5-bromo-2-fluorobenzoate Ester (no unsaturation) Hydrolytic stability Pharmaceutical synthesis

Fluorine vs. Other Halogens

Fluorine’s electronegativity and small atomic radius impart unique traits:

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (): Bromine and nitro groups are stronger electron-withdrawing groups (EWGs) than fluorine, making this compound more reactive in nucleophilic substitutions. However, fluorine’s stability against oxidation is advantageous in long-term applications .
  • Flusilazole (): Contains bis(4-fluorophenyl) groups, leveraging fluorine’s metabolic stability to enhance pesticide longevity .

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